molecular formula C15H18N4O3S B215426 4-(butyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

4-(butyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B215426
M. Wt: 334.4 g/mol
InChI Key: KHTXREVOHAKBQD-UHFFFAOYSA-N
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Description

4-(butyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting hydrazinecarbothioamide with appropriate aldehydes or ketones in the presence of an acid catalyst.

    Introduction of the methoxymethyl group: This step involves the alkylation of the thiadiazole ring with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Formation of the benzamide moiety: The final step involves the acylation of the thiadiazole derivative with butyryl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(butyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or halides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, halides, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing promising cytotoxic activity against certain cancer cell lines.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(butyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

    Material Science: The compound interacts with polymer matrices, enhancing their mechanical and thermal properties.

Comparison with Similar Compounds

4-(butyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: This compound lacks the butyrylamino and methoxymethyl groups, resulting in different biological activities and properties.

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: The presence of an ethyl group instead of a methoxymethyl group leads to variations in its chemical reactivity and biological activity.

    N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: The phenyl group introduces additional steric and electronic effects, influencing the compound’s interactions with molecular targets.

These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

4-(butanoylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C15H18N4O3S/c1-3-4-12(20)16-11-7-5-10(6-8-11)14(21)17-15-19-18-13(23-15)9-22-2/h5-8H,3-4,9H2,1-2H3,(H,16,20)(H,17,19,21)

InChI Key

KHTXREVOHAKBQD-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC

Origin of Product

United States

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